Cas no 177716-59-5 (Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl])
![Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] structure](https://fr.kuujia.com/scimg/cas/177716-59-5x500.png)
177716-59-5 structure
Nom du produit:Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
Numéro CAS:177716-59-5
Le MF:C21H23ClFNO2
Mégawatts:375.864228487015
MDL:MFCD03458070
CID:112693
PubChem ID:24878898
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Propriétés chimiques et physiques
Nom et identifiant
-
- Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]
- MDMO-PPV
- MODO-PPV
- Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene]
- Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene]
- Regular- MDMO-PPV
- MDMO-PPV light-emitting polymer
- Poly[2-methoxy-5-(3,7-dimethyoctyoxyl)-1,4-phenylenevinylene]
- Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl]
- Poly[2-methoxy-5-(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene],MDMO-PPV
- UNII-J6292F8L3D
- Halopidol
- Biomol-NT_000035
- 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidyl)-1-(4-fluorophenyl)-butan-1-one
- 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)butan-1-one
- GTPL86
- 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
- HALOPERIDOL (EP MONOGRAPH)
- cMAP_000037
- CAS-52-86-8
- HALOPERIDOL (USP IMPURITY)
- Haloperidol for peak identification
- BH166165
- BCP33202
- FT-0669101
- Z1590789254
- FT-0697842
- PS14 - Haloperidol
- HMS2234P08
- NCGC00015500-15
- C21H23ClFNO2
- S1920
- .gamma.-[4-(p-Chlorphenyl)-4-hydroxpiperidino]-p-fluorbutyrophenone
- Eukystol
- NSC615296
- Spectrum2_001268
- KBio3_002869
- CCG-36042
- gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorbutyrophenone
- NCGC00023875-04
- NCGC00023875-05
- Sernel
- HALOPERIDOL [USP IMPURITY]
- HALOPERIDOL [WHO-IP]
- NSC170973
- 4-[4-(p-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
- Duraperidol
- R 1625
- HALOPERIDOL [MART.]
- Oprea1_509923
- BIDD:GT0128
- 1-(3-p-Fluorobenzoylpropyl)-4-p-chlorophenyl-4-hydroxypiperidine
- BRN 0331267
- Epoxy resins
- Butyrophenone, 4'-fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-
- HALOPERIDOL DECANOATE IMPURITY G [EP IMPURITY]
- Serenase
- Picroside-III
- HALOPERIDOL [EP MONOGRAPH]
- VU0239704-10
- HALOPERIDOL [HSDB]
- SR-01000003076-8
- NCGC00254503-01
- CCG-39111
- Sernas
- Haloperidol [USAN:USP:INN:BAN:JAN]
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
- Peluces
- Dozic
- gamma-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
- NCGC00015500-07
- Butyrophenone, 4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-4'-fluoro-
- LNEPOXFFQSENCJ-UHFFFAOYSA-
- VESALIUM COMPONENT HALOPERIDOL
- 4'-Fluoro-4-(4-hydroxy-4-p-chlorophenylpiperidino)butyrophenone
- HALOPERIDOL [USP MONOGRAPH]
- W-105791
- N05AD01
- HALOPERIDOL (USP-RS)
- KBio2_007526
- KBio2_004958
- NCGC00015500-32
- NCGC00023875-07
- A899749
- SR-01000003076-2
- Haloperidol, European Pharmacopoeia (EP) Reference Standard
- Haloperidol, United States Pharmacopeia (USP) Reference Standard
- Halol
- KBioSS_002395
- KBio1_000654
- SCHEMBL8264
- SPBio_002069
- BRD-K67783091-003-03-6
- BRD-K67783091-001-05-5
- Aloperidin
- Galoperidol
- 4-(4-(para-Chlorophenyl)-4-hydroxypiperidino)-4'-fluorobutyrophenone
- Prestwick3_000115
- BSPBio_002096
- 4-(4-Hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone
- NSC-757054
- EU-0100583
- NINDS_000654
- 1-Butanone, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-
- Haldol Solutab
- Serenace
- Haloperidol decanoate impurity, haloperidol-
- NCGC00015500-24
- Haloperidol for system suitability, European Pharmacopoeia (EP) Reference Standard
- Halosten
- Tox21_110162
- NCGC00023875-09
- gamma-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone
- SW196557-4
- 4-(4-HYDROXY-4'-CHLORO-4-PHENYLPIPERIDINO)-4'-FLUORBUTYROPHENONE
- NCGC00015500-03
- 177716-59-5
- SPBio_001236
- HALOPERIDOL (MART.)
- NCGC00015500-01
- NCGC00015500-14
- NCGC00023875-08
- Spectrum5_000788
- Haloperidol for peak identification, European Pharmacopoeia (EP) Reference Standard
- gamma-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-p-fluorobutyrophenone
- Tocris-0931
- IDI1_000654
- CCRIS 1630
- AB00052008_23
- KBio3_001316
- NS00010402
- HALOPERIDOL [VANDF]
- Prestwick1_000115
- DB00502
- HMS2091J09
- Halopal
- Haloperidol, powder
- Spectrum4_000570
- NCGC00015500-12
- 4-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
- HALOPERIDOL [INN]
- Pekuces
- WLN: T6NTJ A3VR DF& DQ DR DG
- MLS000028450
- Spectrum3_000448
- HALOPERIDOL [ORANGE BOOK]
- DTXSID4034150
- Haldol
- HALOPERIDOL [USAN]
- SBI-0050565.P004
- NSC 170973
- HALOPERIDOL [USP-RS]
- KBio2_001341
- AB00052008
- 52-86-8
- 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one;propionate(HCl)
- HMS3370H11
- LP00583
- MRF-0000027
- McM-JR-1625
- AB00052008_24
- SMR000058303
- Halidol
- HMS2089M15
- HMS3657I13
- 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
- KBio2_006477
- Sigaperidol
- EINECS 200-155-6
- Haloperidol (JP17/USP/INN)
- KBioGR_002390
- Halopoidol
- Pernox
- KBioGR_000980
- HALOPERIDOL DECANOATE IMPURITY, HALOPERIDOL- [USP IMPURITY]
- DTXCID2014150
- Haldol (TN)
- SPECTRUM1500325
- BPBio1_001231
- AC250
- Serenelfi
- Haloperidol (Haldol)
- Linton
- NCGC00015500-13
- 4'-Fluoro-4-(4-hydroxy-4-(4'-chlorophenyl)piperidino)butyrophenone
- SY052276
- McN-JR-1625
- HALOPERIDOL [MI]
- HALOPERIDOL [WHO-DD]
- NCGC00015500-04
- NSC 615296
- Aloperidon
- Fortunan
- Aloperidolo [Italian]
- SR-01000003076
- Lopac-H-1512
- BSPBio_000130
- NSC-615296
- SC 170973
- H0912
- 4'-Fluoro-4-[4-hydroxy-4-(4'-chlorophenyl)piperidino]butyrophenone
- Ulcolind
- MLS001146904
- Prestwick_250
- DivK1c_000654
- Pharmakon1600-01500325
- HALOPERIDOLUM [WHO-IP LATIN]
- NCGC00015500-05
- NCGC00016234-01
- Keselan
- Tox21_500583
- Brotopon
- HMS2095G12
- NSC-170973
- HMS3261F08
- NCGC00015500-02
- Haloperidol 1.0 mg/ml in Methanol
- Aloperidol
- Q251347
- Haloperidol, 1mg/ml in Methanol
- BPBio1_000144
- AB00052008-21
- NCGC00261268-01
- Haloperidol, Pharmaceutical Secondary Standard; Certified Reference Material
- Opera_ID_446
- Prestwick2_000115
- KBio2_002390
- KBioSS_001341
- CS-1971
- Haloperidol, 1
- J6292F8L3D
- Probes1_000255
- NCGC00015500-09
- QTL1_000042
- Haloperidol (USAN:USP:INN:BAN:JAN)
- Haloperidol for system suitability
- NSC757054
- AT13670
- CHEMBL54
- NCGC00015500-06
- CHEBI:5613
- NCGC00015500-10
- STR04750
- InChI=1/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
- NCGC00015500-08
- starbld0018801
- FT-0669100
- Lopac0_000583
- HALOPERIDOL COMPONENT OF VESALIUM
- Aloperidolo
- Haloperidolum
- Neurodol
- Lealgin compositum
- Haloperidolum [INN-Latin]
- 4'-Fluoro-4-(4-(p-chlorophenyl)-4-hydroxypiperidinyl)butyrophenone
- Probes2_000296
- AKOS000280660
- Tox21_110162_1
- HSDB 3093
- 4-[4-(para-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone
- H 1512
- BRD-K67783091-001-04-8
- Bioperidolo
- AB00052008-22
- HMS502A16
- NCGC00015500-17
- 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- KBio2_003909
- Halojust
- Mixidol
- 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one
- haloperidol
- BDBM21398
- Einalon S
- HMS3712G12
- Tox21_300475
- Spectrum_000861
- Uliolind
- L000288
- CHA71659
- .gamma.-(4-(p-Chlorophenyl)-4-hydroxpiperidino)-p-fluorbutyrophenone
- Haloperidolum (INN-Latin)
- D00136
- Aloperidolo [DCIT]
- HALOPERIDOL (USP MONOGRAPH)
- HY-14538
- HMS1568G12
- HMS1920D03
- NCGC00023875-02
- Aldo
- R-1625
- Prestwick0_000115
- NCGC00023875-06
- C01814
- SR-01000003076-11
- 5-21-02-00377 (Beilstein Handbook Reference)
- Butyrophenone, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4'-fluoro-
- AC-19691
- NCGC00015500-11
- NCGC00015500-19
- HALOPERIDOL [JAN]
- NCGC00015500-16
- 1-Butanone, 4-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-
- SDCCGSBI-0050565.P005
- MFCD00051423
- Poly[2-methoxy-5-(3 inverted exclamation marka,7 inverted exclamation marka-dimethyloctyloxy)-1,4-phenylenevinylene]
- light-emitting polymer
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl) -1-butanone
- BRD-K67783091-003-07-7
- BRD-K67783091-001-25-3
- Haloperidol (JP18/USP/INN)
- DA-74000
- STL417208
- Samarium(III) acetylacetonate xhydrate
- BRD-K67783091-001-26-1
-
- MDL: MFCD03458070
- Piscine à noyau: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
- La clé Inchi: LNEPOXFFQSENCJ-UHFFFAOYSA-N
- Sourire: CC(CCCC(C)C)CCOC1C=C(/C=C/[*])C(OC)=CC=1[*] |$;;;;;;;;;;;;;;;;*;;;;;;*$|
Propriétés calculées
- Qualité précise: 375.1401348g/mol
- Masse isotopique unique: 375.1401348g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 10
- Complexité: 275
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: 6.7
- Surface topologique des pôles: 18.5
Propriétés expérimentales
- Couleur / forme: Solide
- Dense: 1.2±0.1 g/cm3
- Point de fusion: [148]
- Point d'ébullition: 529.0±50.0 °C at 760 mmHg
- Point d'éclair: 273.8±30.1 °C
- Solubilité: toluene, xylene, tetrahydrofuran, chloroform, chlorobenzene, cyclohexanone: soluble
- Le LogP: log Kow = 4.30
- Solubilité: Pas encore déterminé
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Conserver à 4°C, mieux à - 4°C
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505941-250mg |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] |
177716-59-5 | 98% | 250mg |
¥2461 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505941-1g |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] |
177716-59-5 | 98% | 1g |
¥7771 | 2023-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P853796-1g |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy) phenylenevinylene-1,4-diyl] |
177716-59-5 | Mw 100,000-1000,000 by GPC | 1g |
¥4,859.10 | 2022-09-28 | |
BAI LING WEI Technology Co., Ltd. | ADS104RE-2g |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene]– End capped with DMP |
177716-59-5 | 2g |
¥ 9177 | 2022-04-26 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028257-250mg |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] |
177716-59-5 | 250mg |
¥1977 | 2024-05-25 | ||
BAI LING WEI Technology Co., Ltd. | PL0288-250mg |
MDMO-PPV |
177716-59-5 | 250mg |
¥ 2700 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70330-1g |
MDMO-PPV |
177716-59-5 | 1g |
¥8688.0 | 2024-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505941-500mg |
Poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] |
177716-59-5 | 98% | 500mg |
¥4254 | 2023-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M131802-1g |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] |
177716-59-5 | 1g |
¥5561.90 | 2023-09-02 | ||
BAI LING WEI Technology Co., Ltd. | L24ADS104RE-100mg |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] |
177716-59-5 | 100mg |
¥998 | 2023-11-24 |
Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl] Littérature connexe
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
177716-59-5 (Poly[[2-[(3,7-dimethyloctyl)oxy]-5-methoxy-1,4-phenylene]-1,2-ethenediyl]) Produits connexes
- 2034407-88-8(2-(2-methoxyphenoxy)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one)
- 1217036-24-2(1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate; perchloric acid)
- 110963-63-8(1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole)
- 1401441-87-9(4’-Hydroxy rac-Kavain)
- 853903-57-8(2-(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-3-ylhexanoic acid)
- 212260-28-1(4-(2-hydroxyethyl)-2-iodophenol)
- 946358-18-5(4-tert-butyl-N-{3,7-dimethyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}benzamide)
- 1261580-01-1(3-Bromo-4'-(difluoromethoxy)-2'-iodopropiophenone)
- 33289-76-8(Kallidin, 1-L-tyrosine-(8CI,9CI))
- 106795-73-7(1-(2-chlorophenyl)cyclohexane-1-carbonitrile)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot
